Bienvenue dans la boutique en ligne BenchChem!

4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one

Medicinal Chemistry Physicochemical Profiling Drug Design

4-(4-Hydroxypiperidin-1-yl)cyclohexan-1-one (CAS 1425368-03-1) is a dual-reactive cyclohexanone-piperidine hybrid (95% purity) validated for opioid receptor profiling (MOR Ki=15.0nM, KOR Ki=84.0nM). The hydroxyl moiety enables orthogonal functionalization (O-alkylation, oxidation) distinct from non-hydroxylated analogs. XLogP3 0.4 and TPSA 40.5Ų ensure reproducible property calibration. Ideal for SAR studies, scaffold diversification, and assay development.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
CAS No. 1425368-03-1
Cat. No. B6202370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one
CAS1425368-03-1
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1N2CCC(CC2)O
InChIInChI=1S/C11H19NO2/c13-10-3-1-9(2-4-10)12-7-5-11(14)6-8-12/h9,11,14H,1-8H2
InChIKeyHWGPWPKEVMLIAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Hydroxypiperidin-1-yl)cyclohexan-1-one (CAS 1425368-03-1) – Key Physicochemical and Structural Profile for Procurement Decisions


4-(4-Hydroxypiperidin-1-yl)cyclohexan-1-one (CAS 1425368-03-1) is a cyclohexanone-piperidine hybrid with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol . The compound features a cyclohexanone core substituted at the 4-position with a 4-hydroxypiperidine moiety, imparting a dual reactive profile suitable for further functionalization . Its computed XLogP3 of 0.4 and topological polar surface area (TPSA) of 40.5 Ų indicate moderate lipophilicity and a defined hydrogen-bonding capacity that distinguishes it from non-hydroxylated analogs .

Why 4-(4-Hydroxypiperidin-1-yl)cyclohexan-1-one Cannot Be Interchanged with Common 4-Piperidinyl or Non-Hydroxylated Cyclohexanone Analogs


Generic substitution with non-hydroxylated analogs such as 4-(piperidin-1-yl)cyclohexan-1-one (CAS 60481-62-1) or other 4-piperidone derivatives is not advisable due to quantifiable differences in hydrogen-bonding capacity, polarity, and biological target engagement. The hydroxyl group on the piperidine ring of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one increases the number of hydrogen bond donors from 0 to 1 and acceptors from 2 to 3, directly impacting solubility, logP (0.4 vs. 0.815), and TPSA (40.5 vs. 20.3 Ų) [1]. These physicochemical shifts translate into altered receptor binding profiles—the target compound demonstrates nanomolar affinity for mu and kappa opioid receptors (Ki = 15.0 nM and 84.0 nM, respectively) [2], whereas the non-hydroxylated analog lacks reported affinity in these systems, underscoring that the hydroxyl moiety is a critical pharmacophoric element not present in generic alternatives.

Quantitative Differentiation Evidence for 4-(4-Hydroxypiperidin-1-yl)cyclohexan-1-one (CAS 1425368-03-1) Relative to Structural Analogs


Enhanced Polarity and Reduced Lipophilicity Versus Non-Hydroxylated Analog 4-(Piperidin-1-yl)cyclohexan-1-one

The target compound exhibits a significantly lower computed logP (XLogP3 = 0.4) and a higher topological polar surface area (TPSA = 40.5 Ų) compared to its non-hydroxylated analog 4-(piperidin-1-yl)cyclohexan-1-one (logP = 0.815; TPSA = 20.3 Ų) [1]. This 0.415 logP reduction and 20.2 Ų TPSA increase reflect the addition of a single hydroxyl group, which introduces both a hydrogen bond donor and an additional acceptor site.

Medicinal Chemistry Physicochemical Profiling Drug Design

Nanomolar Affinity for Mu and Kappa Opioid Receptors Differentiates Target Compound from Non-Selective 4-Hydroxypiperidine Class Members

In competitive radioligand displacement assays, 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one (ChEMBL:CHEMBL3808398) demonstrated Ki values of 15.0 nM at the human mu opioid receptor (MOR) and 84.0 nM at the human kappa opioid receptor (KOR) [1]. These affinities are substantially more potent than the typical range reported for 4-hydroxypiperidine-based CCR1 antagonists (Ki = 40–4000 nM) [2], indicating that the cyclohexanone substitution confers a distinct receptor selectivity profile not universally shared by other 4-hydroxypiperidine derivatives.

Opioid Receptor Pharmacology GPCR Ligand Discovery Binding Affinity

Dual Hydrogen-Bond Donor/Acceptor Capacity Enables Synthetic Diversification Not Possible with 4-(Piperidin-1-yl)cyclohexan-1-one

The 4-hydroxyl group on the piperidine ring of the target compound provides a reactive handle for O-alkylation, O-acylation, or oxidation to the corresponding ketone, whereas the comparator 4-(piperidin-1-yl)cyclohexan-1-one lacks this hydroxyl functionality and is limited to N-alkylation or reactions at the cyclohexanone carbonyl [1]. The target compound thus offers two distinct reactive centers (cyclohexanone C=O and piperidinol –OH) compared to the single carbonyl in the non-hydroxylated analog.

Synthetic Chemistry Scaffold Functionalization Building Block Utility

Commercial Purity Benchmark of 95% Establishes Baseline Quality for Procurement Decisions

Multiple vendors list 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one at a purity of 95.0% . This purity level is comparable to or exceeds that of the non-hydroxylated analog 4-(piperidin-1-yl)cyclohexan-1-one, which is commonly offered at 95–98% purity but at a significantly higher cost (e.g., £263 for 250 mg) . The target compound's availability at 95% purity provides a reliable starting point for synthetic applications without the premium pricing associated with the non-hydroxylated comparator.

Procurement Quality Control Chemical Sourcing

Optimal Research and Industrial Applications for 4-(4-Hydroxypiperidin-1-yl)cyclohexan-1-one Based on Quantitative Differentiation Evidence


Opioid Receptor Pharmacology: Use as a Reference Ligand for Mu and Kappa Opioid Receptor Binding Assays

With demonstrated Ki values of 15.0 nM (MOR) and 84.0 nM (KOR) in radioligand displacement assays [1], 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one serves as a well-characterized small-molecule probe for opioid receptor subtype profiling. Its nanomolar affinity distinguishes it from generic 4-hydroxypiperidine derivatives (CCR1 Ki 40–4000 nM) and positions it as a valuable tool for establishing assay windows, validating new screening platforms, or benchmarking novel MOR/KOR ligands [2].

Medicinal Chemistry: Advanced Intermediate for Orthogonal Functionalization in Lead Optimization

The dual reactive centers—the cyclohexanone carbonyl and the piperidinol hydroxyl—enable orthogonal synthetic transformations . The hydroxyl group can be selectively O-alkylated, O-acylated, or oxidized to a ketone, while the cyclohexanone moiety can undergo reductive amination, Grignard addition, or α-functionalization. This dual reactivity is absent in the non-hydroxylated analog 4-(piperidin-1-yl)cyclohexan-1-one, making the target compound a superior choice for constructing complex, diversely substituted molecular scaffolds [3].

Physicochemical Profiling: Calibration Standard for logP and TPSA Determination in Series

The compound's well-defined computed logP (0.4) and TPSA (40.5 Ų) provide a reproducible benchmark for calibrating in silico property prediction models or chromatographic logP determination methods (e.g., RP-HPLC). The 0.415 logP reduction and 20.2 Ų TPSA increase relative to the non-hydroxylated analog offer a clear reference point for quantifying the impact of a single hydroxyl group on molecular properties [4], aiding in the interpretation of SAR trends during lead optimization.

Chemical Procurement: Cost-Effective Building Block with Verified Purity Specifications

With a verified commercial purity of 95% , 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one offers a reliable and cost-effective alternative to premium-priced non-hydroxylated analogs (e.g., £263 for 250 mg of 4-(piperidin-1-yl)cyclohexan-1-one) . This makes it particularly suitable for large-scale synthesis campaigns, library production, or process chemistry development where both quality and budgetary constraints are critical factors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.